![molecular formula C22H25BrN2O2 B14806271 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]acetohydrazide](/img/structure/B14806271.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadien-1-ylidene)acetohydrazide is a complex organic compound with a molecular formula of C22H25BrN2O2 This compound is characterized by the presence of a brominated naphthyl group, an octadienylidene moiety, and an acetohydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadien-1-ylidene)acetohydrazide typically involves multiple steps. One common method starts with the bromination of 2-naphthol to obtain 1-bromo-2-naphthol. This intermediate is then reacted with 3,7-dimethyl-2,6-octadien-1-ylideneacetohydrazide under specific conditions to form the final product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadien-1-ylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthylamines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the naphthyl ring.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadien-1-ylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadien-1-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The brominated naphthyl group can interact with enzymes and receptors, modulating their activity. The octadienylidene moiety may also play a role in the compound’s biological effects by interacting with cellular membranes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated naphthyl derivatives and acetohydrazide-based molecules. Examples are:
- 1-bromo-2-naphthol
- 3,7-dimethyl-2,6-octadien-1-ylideneacetohydrazide
Uniqueness
What sets 2-[(1-bromo-2-naphthyl)oxy]-N’-(3,7-dimethyl-2,6-octadien-1-ylidene)acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25BrN2O2 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]acetamide |
InChI |
InChI=1S/C22H25BrN2O2/c1-16(2)7-6-8-17(3)13-14-24-25-21(26)15-27-20-12-11-18-9-4-5-10-19(18)22(20)23/h4-5,7,9-14H,6,8,15H2,1-3H3,(H,25,26)/b17-13+,24-14+ |
InChI Key |
RKDAZSLACWMORY-LEORQAMQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=N/NC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=NNC(=O)COC1=C(C2=CC=CC=C2C=C1)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)
![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
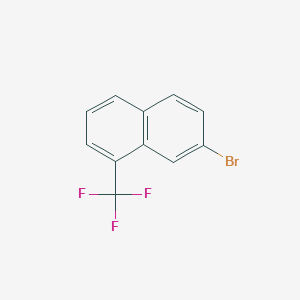
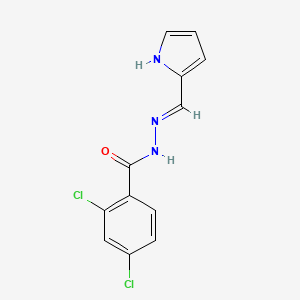
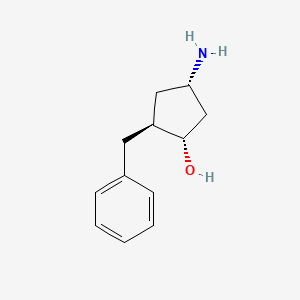
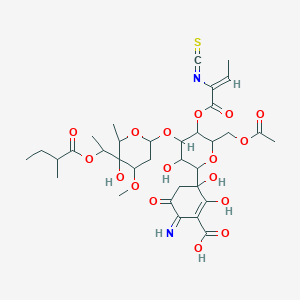

![(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B14806241.png)
![5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B14806248.png)
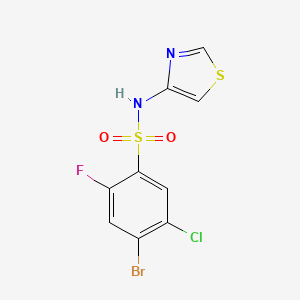
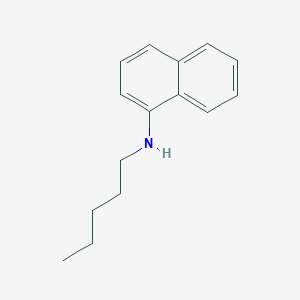
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14806279.png)
![N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14806283.png)

